molecular formula C17H17BrClFN4O7S B1255756 Selumetinib sulfate CAS No. 943332-08-9

Selumetinib sulfate

Cat. No. B1255756
M. Wt: 555.8 g/mol
InChI Key: GRKFGZYYYYISDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selumetinib, sold under the brand name Koselugo, is a medication for the treatment of children, two years of age and older, with neurofibromatosis type I (NF-1), a genetic disorder of the nervous system causing tumors to grow on nerves . It is a kinase inhibitor, more specifically a selective inhibitor of the enzyme mitogen-activated protein kinase kinase (MAPK kinase or MEK) subtypes 1 and 2 . The chemical name is 5- [ (4-bromo-2-chlorophenyl)amino]-4-fluoro-6- [ (2-hydroxyethoxy)carbamoyl]-1-methyl-1H-benzimidazol-3-ium hydrogen sulfate .


Synthesis Analysis

Selumetinib Sulfate was prepared through a two-step chemical reaction, starting with the synthesis of Selumitinib Benzimidazole intermediates using 2,3,4-trifluorobenzoic acid as the initial material .


Molecular Structure Analysis

Selumetinib is a second-generation, selective, potent, and non-ATP competitive allosteric MEK1 inhibitor . The molecular formula is C17H15BrClFN4O3 .


Chemical Reactions Analysis

The pharmacokinetic profiles of selumetinib and its active metabolite N-desmethyl selumetinib have been well characterized in both adults and children. Both compounds exhibited rapid absorption and mean terminal elimination half-lives of about 7.5 h, with minimal accumulation at steady state .


Physical And Chemical Properties Analysis

The molecular weight of Selumetinib is 457.68 g·mol −1 . The pharmacokinetic profiles of selumetinib and its active metabolite N-desmethyl selumetinib have been well characterized in both adults and children. Both compounds exhibited rapid absorption and mean terminal elimination half-lives of about 7.5 h, with minimal accumulation at steady state .

Scientific Research Applications

1. Treatment of KRAS-Mutant Advanced Non-Small-Cell Lung Cancer

  • Selumetinib has been clinically developed for several human malignancies, including KRAS-mutant non-small-cell lung cancers (NSCLCs). A study demonstrated significant improvement in response rate, progression-free survival, and patient-reported outcomes when combined with docetaxel for treating KRAS-mutant pretreated advanced NSCLC (Metro et al., 2013).

2. Predictive Biomarkers for MEK Inhibitor Response

  • Research on transcriptional pathway signatures identified an 18-gene signature that measures MEK functional output independent of tumor genotype. This discovery offers valuable tools for studying MEK biology and the clinical application of MEK inhibitors, such as selumetinib (Dry et al., 2010).

3. Potential in Attenuating Cardiac Hypertrophy

  • Selumetinib may have therapeutic potential in treating cardiac hypertrophy. It inhibited ERK activity in the heart and prevented cardiac hypertrophy in both pathological and physiological models (Li et al., 2016).

4. Treatment of Neurofibromatosis Type 1-Related Plexiform Neurofibromas

  • Selumetinib has shown efficacy in treating neurofibromatosis type 1-related plexiform neurofibromas. A phase 1 trial in children demonstrated long-term treatment benefits without excessive toxic effects (Dombi et al., 2016).

5. Pharmacokinetic Studies

  • Several studies have focused on the pharmacokinetics of selumetinib, evaluating its bioavailability, metabolic pathways, and interaction with other drugs, which is crucial for optimizing dosing and minimizing adverse effects (Patel et al., 2018).

6. Combination Therapy for Metastatic Uveal Melanoma

  • Selumetinib, in combination with dacarbazine, was evaluated for treating metastatic uveal melanoma. Although it did not significantly improve progression-free survival compared to placebo, it had a tolerable safety profile (Carvajal et al., 2018).

Safety And Hazards

Selumetinib is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as causing serious eye damage, may cause an allergic skin reaction, suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Selumetinib is approved for the treatment of neurofibromatosis type 1 (NF1) in patients two years and older who have symptomatic, inoperable plexiform neurofibromas (PN). It is currently being evaluated as a single agent and in combination, in both adults and pediatrics, in a wide spectrum of solid tumors characterized by a dysregulation of the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway . Future directions for JMML trials will include using a clinically actionable DNA methylation assay to risk-stratify patients and guide treatment strategies .

properties

IUPAC Name

6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClFN4O3.H2O4S/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19;1-5(2,3)4/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKFGZYYYYISDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClFN4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241430
Record name Selumetinib sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Selumetinib sulfate

CAS RN

943332-08-9
Record name Selumetinib sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943332089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selumetinib sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 943332-08-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SELUMETINIB SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807ME4B7IJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sulfuric acid (1.52 ml, 27.86 mmol) was added to a stirred suspension of 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethoxy)-amide (10 g, 0.0214 mol) (obtainable as described in Example 10 of WO 03/077914, which is incorporated herein by reference and as described below) in tetrahydrofuran (THF) (62 ml) and water (8 ml) whilst maintaining a temperature of 10° C. or lower. The stirred mixture was heated to 65° C. and held for 30 minutes before filtering to remove any extraneous matter. THF (150 ml) was then added to the mixture maintaining the temperature above 60° C. The mixture was then cooled to 0-5° C. over approximately 2 hour. The resulting slurry was filtered, washed with THF (30 ml) and dried under reduced pressure at 50° C. until a constant weight was achieved, to give 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethoxy)-amide hydrogen sulfate (9.81 g, 0.17 mol, 82% yield) as an off white crystalline solid. The material was the same as that produced in Example 1 above.
Quantity
1.52 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Selumetinib sulfate
Reactant of Route 2
Reactant of Route 2
Selumetinib sulfate
Reactant of Route 3
Reactant of Route 3
Selumetinib sulfate
Reactant of Route 4
Reactant of Route 4
Selumetinib sulfate
Reactant of Route 5
Selumetinib sulfate
Reactant of Route 6
Selumetinib sulfate

Citations

For This Compound
44
Citations
A Markham, SJ Keam - Drugs, 2020 - Springer
Selumetinib (KOSELUGO TM ; AZD6244, ARRY-142886) is a mitogen-activated protein kinase 1 and 2 (MEK1/2) inhibitor being developed by AstraZeneca for the treatment of tumours …
Number of citations: 65 link.springer.com
C Kenney, T Kunst, S Webb, D Christina… - Investigational new …, 2021 - Springer
… Selumetinib was administered as an oral dose of selumetinib sulfate 75 mg twice daily (in the morning and evening) taken two hours after a meal and one hour before the next meal. …
Number of citations: 29 link.springer.com
J Guo1a, J Li, X Li, C Zhou4d - clausiuspress.com
Neurofibromatosis type 1 (NF1) is a prevalent genetic neurocutaneous disease globally and may result in various complications. Among these complications, cancer is the leading …
Number of citations: 2 www.clausiuspress.com
ER Tucker, E Poon, L Chesler - Cancer Drug Resistance, 2019 - ncbi.nlm.nih.gov
… Recruiting Ensartinib, Selumetinib sulfate and Ulixertinib are in a larger panel of compounds being investigated in The Pediatric MATCH Screening Trial, for refractory or relapsing …
Number of citations: 9 www.ncbi.nlm.nih.gov
CA Dupont, K Riegel, M Pompaiah, H Juhl… - The FEBS …, 2021 - Wiley Online Library
The past decades have seen tremendous developments with respect to “specific” therapeutics that target key signaling molecules to conquer cancer. The key advancements with …
Number of citations: 22 febs.onlinelibrary.wiley.com
W Zhou - AIP Conference Proceedings, 2019 - pubs.aip.org
At present, malignant tumor is still the second most fatal disease in the world. Different from conventional treatment methods of malignant tumor such as surgery, chemotherapy and …
Number of citations: 4 pubs.aip.org
C Dulsat - Drugs of the Future, 2015 - access.portico.org
This year’s European Cancer Congress, the largest European meeting in oncology, combines the 18th European Cancer Organization (ECCO) and 40th European Society for Medical …
Number of citations: 2 access.portico.org
LM Mustachio, A Chelariu-Raicu, L Szekvolgyi… - Cancers, 2021 - mdpi.com
… Selumetinib sulfate is also being tested in patients with locally advanced or metastatic pancreatic cancer harboring KRAS G12R mutations (Clinicaltrials.gov Identifier: NCT03040986 (…
Number of citations: 39 www.mdpi.com
S Damodharan, D Puccetti - Brain Sciences, 2023 - mdpi.com
Pediatric central nervous system (CNS) tumors are the most common solid tumor in children, with the majority being glial in origin. These tumors are classified by the World Health …
Number of citations: 1 www.mdpi.com
A Patel, K Sushko, M Mazer-Amirshahi… - The Journal of …, 2023 - Elsevier
Objective To explore the extent and type of pregnancy and lactation data of newly approved prescription drugs and assess whether the presented recommendations are data-driven, as …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.